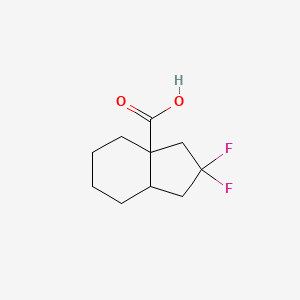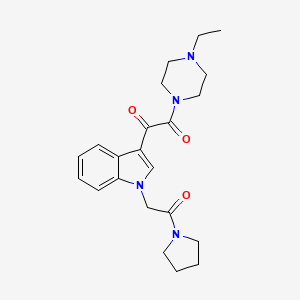![molecular formula C7H6Cl2N2O B2793616 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine CAS No. 1269461-25-7](/img/structure/B2793616.png)
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is a chemical compound that has been studied for its potential use in medicinal chemistry . It has been used as a scaffold in the design of novel inhibitors for the Hedgehog (Hh) signaling pathway . This pathway plays key roles in several biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cells maintenance .
Synthesis Analysis
The synthesis of this compound involves a four-step synthetic route . The key intermediate was constructed starting from commercially available delta-valerolactone and methyl thiocyanate (CH3SCN). The bicyclic pyrano[2,3-d]pyrimidinyl was constructed in the presence of trifluoromethanesulfonic anhydride (Tf2O) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrano[3,4-d]pyrimidine core. This core is a bicyclic structure that includes a pyran ring and a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions starting from delta-valerolactone and methyl thiocyanate. The reactions involve the formation of a bicyclic pyrano[2,3-d]pyrimidinyl structure .科学的研究の応用
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine has been extensively studied for its biological activities. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections.
作用機序
Target of Action
Similar compounds have been found to inhibit the activity of certain proteins, such as cdk2 .
Mode of Action
It’s known that similar compounds can inhibit the activity of target proteins by binding to their active sites, thereby preventing their normal function .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis .
実験室実験の利点と制限
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent biological activities, making it a potential candidate for drug development. However, there are also limitations to its use in lab experiments. It may have low solubility in water, making it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
将来の方向性
There are several future directions for the study of 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its mechanism of action, which may lead to the development of more effective drug candidates. Additionally, further studies are needed to evaluate its potential for the treatment of various diseases, including cancer, inflammation, and infections.
合成法
The synthesis of 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-dichloro-5-methoxypyrimidine with ethyl acetoacetate in the presence of potassium carbonate and acetic anhydride. Another method involves the reaction of 2,4-dichloro-5-methoxypyrimidine with ethyl acetoacetate and ammonium acetate in ethanol.
特性
IUPAC Name |
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFHGOSDKHGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2793533.png)
![2-(4-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2793534.png)

![N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2793537.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2793538.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2793539.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2793540.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793544.png)

![Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2793549.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793553.png)
![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)
